4-(Azetidin-3-yl)thiomorpholine
Description
4-(Azetidin-3-yl)thiomorpholine (CAS: 688306-16-3) is a heterocyclic compound combining a four-membered azetidine ring and a six-membered thiomorpholine ring. The thiomorpholine moiety contains a sulfur atom, distinguishing it from morpholine (which has an oxygen atom). The compound is synthesized via nucleophilic substitution or oxidation reactions, as evidenced by its derivatives like this compound 1,1-dioxide (CAS: 780732-40-3), where sulfur is oxidized to a sulfone .
Structurally, the azetidine ring introduces conformational rigidity, while the thiomorpholine ring adopts a chair conformation in the solid state, influencing intermolecular interactions .
Properties
CAS No. |
1190320-91-2; 688306-16-3 |
|---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.26 |
IUPAC Name |
4-(azetidin-3-yl)thiomorpholine |
InChI |
InChI=1S/C7H14N2S/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 |
InChI Key |
WLCRWYQQGNSBBU-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C2CNC2 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Derivatives
Key Differences :
- Electronic and Lipophilic Properties : The sulfur atom in thiomorpholine increases lipophilicity (logP) compared to morpholine, enhancing membrane permeability but also making it prone to oxidation into sulfoxides or sulfones .
- Solid-State Interactions : Thiomorpholine derivatives like 4-(4-Nitrophenyl)thiomorpholine exhibit weaker hydrogen bonding (C–H···O) and aromatic stacking compared to morpholine analogues, due to sulfur’s lower electronegativity .
Example :
Substituent Effects on Thiomorpholine Core
4-(4-Nitrophenyl)thiomorpholine (CAS: 90254-22-1):
- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .
- Applications : A precursor for antimycobacterial and kinase inhibitor agents. The nitro group facilitates reduction to an amine for further functionalization .
- Comparison : The nitro-substituted derivative has higher polarity than 4-(Azetidin-3-yl)thiomorpholine, affecting solubility and target binding.
4-(Prop-2-yn-1-yl)thiomorpholine :
Heterocyclic Analogues with Sulfur Moieties
4-Thiazolidinone (CAS: 28921-64-4):
- Structure : A five-membered ring with sulfur and a carbonyl group.
- Pharmacological Relevance : Exhibits antimicrobial, antidiabetic, and anti-inflammatory activities .
- Comparison : Smaller ring size and carbonyl group confer distinct reactivity and hydrogen-bonding capacity compared to thiomorpholine derivatives.
Physicochemical Properties
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